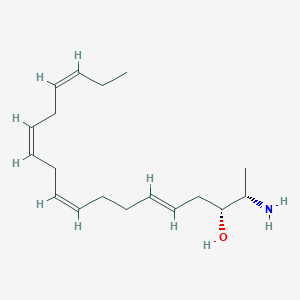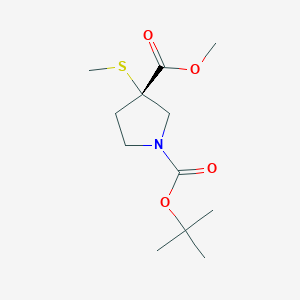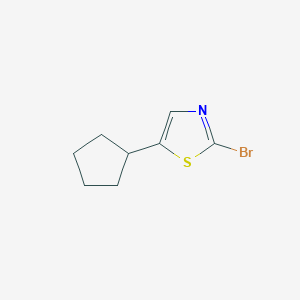![molecular formula C13H11NO2 B11755200 (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a hydroxylamine group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine typically involves the condensation reaction between 3-phenoxybenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
科学的研究の応用
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- (E)-N-[(3-Methoxyphenyl)methylidene]hydroxylamine
- (E)-N-[(3-Hydroxyphenyl)methylidene]hydroxylamine
- (E)-N-[(3-Chlorophenyl)methylidene]hydroxylamine
Uniqueness
(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
(NZ)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10- |
InChIキー |
RBJVECPZAOPMNW-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\O |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755123.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11755124.png)
![(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11755128.png)
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)


![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)



